molecular formula C13H17NO5 B13517484 2-{[(Benzyloxy)carbonyl](methyl)amino}-3-hydroxybutanoic acid

2-{[(Benzyloxy)carbonyl](methyl)amino}-3-hydroxybutanoic acid

Cat. No.: B13517484
M. Wt: 267.28 g/mol
InChI Key: VTXCJGLSFIOQNL-UHFFFAOYSA-N
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Description

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is a synthetic organic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a hydroxybutanoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid typically involves the protection of amino acids followed by selective functional group transformations. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid can be compared with other similar compounds, such as:

The uniqueness of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17)

InChI Key

VTXCJGLSFIOQNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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